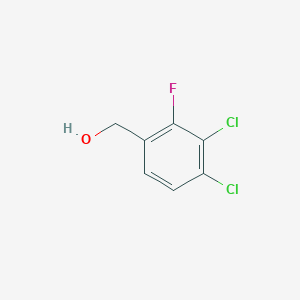

(3,4-Dichloro-2-fluorophenyl)methanol

描述

(3,4-Dichloro-2-fluorophenyl)methanol is a halogenated benzyl alcohol derivative with the molecular formula C₇H₅Cl₂FO. Its structure features a methanol group (-CH₂OH) attached to a benzene ring substituted with two chlorine atoms at the 3- and 4-positions and a fluorine atom at the 2-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of quinazoline-based antitumor agents . Its halogenated aromatic system contributes to unique electronic and steric properties, making it valuable in medicinal chemistry for modulating drug-receptor interactions.

Evidence from synthetic protocols indicates that this compound is generated via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere, achieving high yields (e.g., 88.2% for intermediate 3e in quinazoline derivatives) . The compound’s discontinued commercial availability (as noted by CymitQuimica in 2025) suggests specialized use in research rather than industrial-scale applications .

属性

IUPAC Name |

(3,4-dichloro-2-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSIILQDCIVOSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloro-2-fluorophenyl)methanol typically involves the reaction of 3,4-dichloro-2-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, yielding the desired alcohol product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced further to form the corresponding hydrocarbon.

Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 3,4-Dichloro-2-fluorobenzaldehyde or 3,4-Dichloro-2-fluorobenzoic acid.

Reduction: 3,4-Dichloro-2-fluorotoluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Chemistry

(3,4-Dichloro-2-fluorophenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to produce various derivatives through oxidation and reduction reactions:

-

Oxidation Products :

- 3,4-Dichloro-2-fluorobenzaldehyde

- 3,4-Dichloro-2-fluorobenzoic acid

-

Reduction Products :

- 3,4-Dichloro-2-fluorotoluene

These transformations are critical in developing new compounds with desired properties for industrial applications.

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits notable antimicrobial and antiviral activities. The presence of halogens can enhance its binding affinity to biological targets, making it a candidate for drug development:

- Antimicrobial Activity : High efficacy against various bacterial strains.

- Antiviral Activity : Demonstrated effectiveness in inhibiting viral replication.

The compound's mechanism of action may involve interactions with enzymes or receptors within microbial cells, altering their activity and leading to cell death or inhibition .

Pharmaceutical Development

Drug Design

This compound is being explored for its potential use in developing new therapeutic agents. Notably, it has been investigated for its role in inhibiting cancer cell growth by targeting specific pathways associated with disease progression:

- Case Study : A recent patent describes a compound derived from this compound that selectively inhibits the growth of cancer cells linked to epidermal growth factor receptor overexpression. This suggests potential applications in targeted cancer therapies .

Industrial Applications

Agrochemicals and Specialty Chemicals

In addition to its pharmaceutical relevance, this compound is also utilized in the production of agrochemicals and specialty chemicals. Its properties make it suitable for formulating pesticides and herbicides that require specific reactivity profiles .

作用机制

The mechanism of action of (3,4-Dichloro-2-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets, potentially leading to desired therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties and applications of (3,4-Dichloro-2-fluorophenyl)methanol, it is compared to structurally related halogenated benzyl alcohols and phenolic derivatives. Key distinctions arise from halogen type, substitution patterns, and functional groups.

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- Halogen Type and Position: The 2-fluoro substituent in this compound introduces strong electron-withdrawing effects, enhancing the acidity of the hydroxyl group (pKa ~9–10) compared to non-fluorinated analogs like (2,4-Dichlorophenyl)methanol (pKa ~10–11). The 3,4-dichloro substitution further increases electrophilicity, facilitating nucleophilic aromatic substitution reactions in drug synthesis .

- Steric Hindrance: The 2-fluoro group occupies an ortho position relative to the methanol group, creating steric constraints that influence binding to biological targets. This contrasts with 4-Chloro-2-methylphenol, where the methyl group provides bulk but lacks fluorine’s electronegativity .

生物活性

(3,4-Dichloro-2-fluorophenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of chlorine and fluorine substituents on the phenyl ring, which significantly influence its reactivity and biological interactions. The compound can undergo various transformations, including oxidation to form 3,4-Dichloro-2-fluorobenzaldehyde or 3,4-Dichloro-2-fluorobenzoic acid, and reduction to yield 3,4-Dichloro-2-fluorotoluene. Its mechanism of action is believed to involve interactions with specific enzymes or receptors within biological systems, potentially altering their activity due to enhanced binding affinity conferred by the halogen substituents .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results. A comparative study demonstrated that derivatives of this compound showed significant inhibition against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Research findings suggest that derivatives with similar structural motifs exhibited high antiviral activity against strains like H5N1. For example, compounds with electron-withdrawing groups showed increased efficacy in inhibiting viral growth while maintaining low cytotoxicity levels .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of this compound derivatives found that certain compounds demonstrated significant anti-proliferative effects against various cancer cell lines. The evaluation included human epidermoid carcinoma A431 cells and non-small cell lung cancer H1975 cells. Some derivatives achieved IC50 values lower than those of standard treatments like vandetanib .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 16a | A431 | 1.64 |

| 16b | H1975 | >40 |

| Vandetanib | A431 | 0.85 |

| Vandetanib | H1975 | 4.81 |

This table summarizes the anti-proliferative activities observed in vitro.

Case Study 2: Inhibition of Enzymatic Activity

Another investigation assessed the inhibition of specific enzymes by this compound derivatives. The results indicated that these compounds could effectively inhibit enzyme activity related to tumor progression and inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| (3-Chloro-2,4-difluorophenyl)methanol | Moderate | Low | Moderate |

| (3-Bromo-6-chloro-2-fluorophenyl)methanol | High | Moderate | High |

| This compound | High | High | High |

This table highlights the superior biological activities exhibited by this compound compared to its analogs.

常见问题

Q. What synthetic methodologies are most effective for preparing (3,4-Dichloro-2-fluorophenyl)methanol, and how can reaction progress be monitored?

A common approach involves nucleophilic substitution or reduction of precursor halides. For example, intermediates like N-(3,4-Dichloro-2-fluorophenyl) derivatives can be synthesized by reacting with substituted nitroarenes in the presence of K₂CO₃ and DMF at 50°C. Reaction progress is typically monitored via TLC, with product isolation through aqueous workup and column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR at 400 MHz in DMSO-d₆) confirms purity and structure .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence its handling in laboratory settings?

The compound’s stability in polar aprotic solvents like DMF or dimethylacetamide (DMAc) is critical for reactions requiring elevated temperatures. Its solubility profile (e.g., limited solubility in hexanes) informs purification strategies. Stability under acidic/basic conditions should be tested empirically, as halogenated alcohols may undergo decomposition or oxidation .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. For example, ¹H NMR signals for the methanol proton typically appear as a singlet near δ 4.8–5.2 ppm, while ¹⁹F NMR can confirm the fluorine substituent’s position. Infrared (IR) spectroscopy helps identify hydroxyl and C-F stretches (~3200–3600 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can researchers mitigate hazards associated with gas evolution during the synthesis of this compound derivatives?

Reactions involving halogenated precursors (e.g., 2-chloro-2,2-difluoroacetate) may release gases like CO₂ or HCl. Use an oil bubbler or gas scrubber to manage pressure and corrosive byproducts. Conduct a pre-reaction hazard analysis, including compatibility checks for solvents and reagents (e.g., cesium carbonate in DMF) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Substituent electronic effects (Cl and F groups) direct coupling to specific positions. Use Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids with electron-withdrawing groups to enhance selectivity. Screen bases (e.g., K₃PO₄ vs. Cs₂CO₃) and solvent systems (toluene/ethanol/water) to minimize side reactions .

Q. How do steric and electronic effects of the dichloro-fluorophenyl moiety influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing Cl and F groups increase electrophilicity, making the methanol group a reactive handle for esterification or etherification. Steric hindrance from the 3,4-dichloro substitution may slow nucleophilic attacks, necessitating elevated temperatures or catalysts (e.g., DMAP for acylations) .

Q. What computational methods predict the environmental persistence or toxicity of this compound?

Use QSAR models (Quantitative Structure-Activity Relationships) to estimate biodegradation half-lives or ecotoxicity. Parameters like logP (lipophilicity) and topological polar surface area (TPSA) correlate with bioaccumulation potential. Compare with structurally similar compounds (e.g., 4-chloro-2-methylphenol) using databases like EPA’s CompTox .

Data Contradiction and Experimental Design

Q. How should researchers resolve discrepancies in reported yields for this compound derivatives?

Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Verify reagent purity via titration or Karl Fischer analysis. Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) and resolve conflicting data .

Q. What experimental controls are essential when studying the biological activity of this compound-based compounds?

Include negative controls (e.g., unmodified phenylmethanol analogs) to isolate the effects of Cl/F substituents. For cytotoxicity assays, normalize results to cell viability metrics (e.g., MTT assay) and validate purity via HPLC (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。